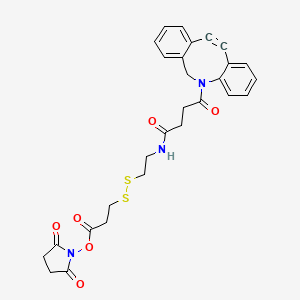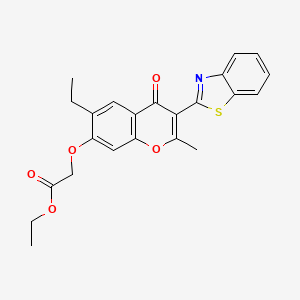
4-bromo-N-(1-butil-2-oxo-1,2,3,4-tetrahidroquinolin-6-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a butyl group attached to the nitrogen atom of the tetrahydroquinoline moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction, where the tetrahydroquinoline intermediate is treated with a butyl halide in the presence of a base.
Bromination: The bromine atom can be introduced through an electrophilic aromatic substitution reaction, where the benzamide intermediate is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the amide bond by reacting the brominated benzamide with the tetrahydroquinoline intermediate in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: NaBH4 or LiAlH4, ethanol or tetrahydrofuran (THF), room temperature to reflux.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-chloro-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure but without the halogen atom.
Uniqueness
4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and potentially enhancing its potency and selectivity.
Propiedades
IUPAC Name |
4-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-2-3-12-23-18-10-9-17(13-15(18)6-11-19(23)24)22-20(25)14-4-7-16(21)8-5-14/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZKLXBETFYTEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2391090.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2391092.png)

![6-Ethyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391095.png)
![1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391096.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)
![Methyl 4-methoxy-3-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2391099.png)
![2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2391105.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2391106.png)
![1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B2391107.png)

![4-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2391109.png)

